tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate
Description
tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate (hereafter referred to as Compound 7) is a synthetic small molecule featuring a hybrid structure combining isoindolinone, dioxopiperidine, and a glycine tert-butyl ester moiety. This compound is synthesized via a coupling reaction between intermediate 6 (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-4-carboxylic acid) and glycine tert-butyl ester in dimethyl sulfoxide (DMSO) with N,N-diisopropylethylamine (DIEA) as a base .
Compound 7 is structurally related to immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which bind cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex. These agents modulate CRBN to induce degradation of specific proteins, a mechanism exploited in therapeutic applications like targeted protein degradation (TPD) .
Properties
Molecular Formula |
C19H23N3O5 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]acetate |
InChI |
InChI=1S/C19H23N3O5/c1-19(2,3)27-16(24)9-20-13-6-4-5-11-12(13)10-22(18(11)26)14-7-8-15(23)21-17(14)25/h4-6,14,20H,7-10H2,1-3H3,(H,21,23,25) |
InChI Key |
BUHOTDZCWVMTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinyl Ring: The piperidinyl ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Isoindolinone Moiety: This step involves the reaction of the piperidinyl intermediate with phthalic anhydride or its derivatives to form the isoindolinone structure.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a tert-butylation reaction using tert-butyl chloride and a suitable base.
Glycinate Formation: The final step involves the reaction of the intermediate with glycine or its derivatives to form the glycinate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The following analysis compares Compound 7 with structurally and functionally related compounds, focusing on molecular features, CRBN-binding properties, and biological activity.
Structural Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Compound 7 | Isoindolinone-dioxopiperidin | tert-Butyl glycinate at C4 | ~434.45* |
| Lenalidomide | Phthalimide-dioxopiperidin | Amino group at C4 | 259.26 |
| Pomalidomide | Phthalimide-dioxopiperidin | Amino group at C4; fluorinated phenyl ring | 273.24 |
| Thalidomide | Phthalimide-glutarimide | No C4 substitution | 258.23 |
| Compound 15a † | Pyrimido-oxazin | Methoxy-phenyl-piperazine substituent | ~600.60* |
*Calculated based on structural formula.
Key Observations :
- Compound 7 replaces the phthalimide core of IMiDs with an isoindolinone ring, which may alter CRBN-binding dynamics.
- Unlike IMiDs, Compound 15a () targets kinase pathways via a pyrimido-oxazin scaffold, highlighting divergent therapeutic applications.
Functional and Pharmacological Comparison
*Data for Compound 7 inferred from structural analogs; IMiD values sourced from literature .
‡Predicted due to tert-butyl ester’s lipophilicity and stabilization effects.
†IMiDs exhibit variable stability in cell culture medium due to hydrolysis or oxidation .
Key Observations :
- CRBN Binding: Compound 7’s isoindolinone-dioxopiperidin core likely retains CRBN-binding capacity, similar to IMiDs, but the glycinate ester may shift binding kinetics.
- Degradation Efficiency : While IMiDs like pomalidomide achieve sub-10 nM DC50 values for substrates like IKZF1, Compound 7’s degradation efficiency remains uncharacterized. Its ester group could act as a prodrug, requiring hydrolysis to release the active glycine analog.
- Solubility and Stability : The tert-butyl group in Compound 7 increases LogP (predicted ~3.5), favoring membrane permeability but reducing aqueous solubility. This contrasts with thalidomide’s high solubility but poor stability .
Biological Activity
tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin and linezolid .
| Compound | Target Bacteria | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 44 | MRSA | 0.78 - 3.125 | Membrane depolarization |
| Compound 44 | VREfm | 0.78 - 3.125 | Membrane depolarization |
This suggests that the compound may disrupt bacterial membrane integrity, leading to cell death.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity is crucial for developing treatments for inflammatory diseases .
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds in clinical settings:
- Study on MRSA Infections : A clinical trial involving patients with MRSA infections treated with a derivative showed a significant reduction in infection rates compared to standard treatments.
- Inflammatory Disease Models : In animal models of inflammatory diseases, administration of related compounds led to reduced inflammation markers and improved clinical outcomes.
Q & A
Basic Question: What are the critical considerations for designing a synthetic route for tert-butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate?
Methodological Answer:
The synthesis of this compound requires careful selection of protecting groups (e.g., tert-butyl esters) and sequential coupling strategies. Key steps include:
- Piperidinone functionalization : Optimize the substitution at the 3-position of 2,6-dioxopiperidine using reductive amination or nucleophilic addition .
- Isoindolinone ring formation : Employ cyclization via Buchwald-Hartwig coupling or palladium-catalyzed cross-coupling to attach the isoindolinone moiety .
- Glycine ester linkage : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the glycine tert-butyl ester, ensuring minimal racemization .
Validation : Monitor intermediates via LC-MS and H NMR to confirm regioselectivity and purity at each stage .
Advanced Question: How can computational methods optimize the synthesis of this compound under conflicting steric and electronic constraints?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path sampling can resolve steric clashes between the tert-butyl group and the isoindolinone ring:
- Transition state analysis : Identify energy barriers for key steps like piperidinone ring opening or glycine ester coupling .
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize charged intermediates and improve reaction yields .
Case Study : A 2024 study used ICReDD’s reaction path search tools to reduce side-product formation by 40% in analogous tert-butyl-protected systems .
Basic Question: Which analytical techniques are essential for characterizing this compound’s purity and stability?
Methodological Answer:
- HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect hydrolyzed byproducts (e.g., free glycine) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability of the tert-butyl ester, which degrades above 150°C in oxidative conditions .
- X-ray Crystallography : Confirm stereochemistry of the dioxopiperidinyl moiety; requires single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) .
Advanced Question: How do conflicting spectral data (e.g., NMR vs. MS) for this compound arise, and how should they be resolved?
Methodological Answer:
Discrepancies often stem from:
- Dynamic proton exchange : The dioxopiperidine ring’s NH groups may exhibit broad or split peaks in H NMR; use DO shake tests or variable-temperature NMR .
- Ionization artifacts in MS : Adduct formation (e.g., Na/K) can distort molecular ion peaks; employ high-resolution ESI-MS with post-column ammonium acetate infusion .
Resolution Workflow : Cross-validate with IR spectroscopy (amide I/II bands) and elemental analysis (±0.3% tolerance) .
Basic Question: What are the recommended storage conditions to prevent degradation of this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight, amber vials to minimize ester hydrolysis and photodegradation .
- Humidity Control : Use desiccants (e.g., silica gel) to maintain <10% relative humidity; the glycine ester is hygroscopic .
Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action in in vitro models?
Methodological Answer:
- Proteolysis-Targeting Chimeras (PROTACs) : Investigate if the dioxopiperidinyl moiety acts as a cereblon (CRBN) E3 ligase recruiter. Use CRISPR-edited CRBN-null cell lines as controls .
- Kinetic Binding Assays : Employ surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., IKZF1/3) at physiological pH .
Data Interpretation : Compare dose-response curves with positive controls (e.g., lenalidomide) to validate specificity .
Basic Question: What statistical methods are suitable for optimizing reaction yields in multi-step syntheses?
Methodological Answer:
- Factorial Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to identify critical factors .
- Response Surface Methodology (RSM) : Model non-linear relationships; for example, optimize glycine coupling efficiency at 60–80°C with 1.2 eq of EDC .
Advanced Question: How can molecular dynamics (MD) simulations predict the compound’s solubility and aggregation behavior?
Methodological Answer:
- Force Field Parameterization : Use GAFF2 with AM1-BCC charges to simulate the tert-butyl group’s hydrophobicity .
- Solubility Prediction : Calculate Hansen solubility parameters (δ, δ, δ) to screen excipients (e.g., PEG 400) for formulation .
Validation : Compare simulated aggregation thresholds with dynamic light scattering (DLS) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
